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  • Product: IR-813 p-Toluenesulfonate

Core Science & Biosynthesis

Foundational

IR-813 p-Toluenesulfonate: Photophysical Profiling and Applications in Near-Infrared Spectroscopic Technologies

Executive Summary IR-813 p-toluenesulfonate (CAS: 134127-48-3) is a highly functional near-infrared (NIR) heptamethine cyanine dye[1]. Characterized by a rigid cyclohexenyl ring integrated into its polymethine chain and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

IR-813 p-toluenesulfonate (CAS: 134127-48-3) is a highly functional near-infrared (NIR) heptamethine cyanine dye[1]. Characterized by a rigid cyclohexenyl ring integrated into its polymethine chain and stabilized by a p-toluenesulfonate counterion, this molecule has become a cornerstone in advanced optical applications[1][2]. By absorbing and emitting light within the biological NIR window (700–900 nm), IR-813 minimizes tissue scattering and autofluorescence, making it an exceptional candidate for deep-tissue imaging, photothermal therapy (PTT), and NIR-driven photoredox catalysis[1][2][3].

Photophysical Properties

The photophysical signature of IR-813 is defined by an intense, narrow absorption band with a maximum ( λmax​ ) at 813–815 nm when solubilized in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol[1][3]. Upon excitation, the dye emits a robust fluorescence signal peaking ( λem​ ) at 820–840 nm[1][3].

The relatively small Stokes shift (~20–25 nm) is a direct consequence of the rigidified cyclohexenyl core, which restricts the structural reorganization of the molecule between its ground and excited states. While it is an effective fluorophore, IR-813 exhibits a relatively low fluorescence quantum yield ( ΦF​=0.060 in ethanol)[4]. From a mechanistic standpoint, this low quantum yield is highly advantageous for photothermal applications: the majority of the absorbed photon energy is dissipated through non-radiative internal conversion, transforming the molecule into a highly efficient localized heat generator[3].

Table 1: Quantitative Photophysical Data of IR-813 p-Toluenesulfonate

PropertyValueSolvent/Conditions
Absorption Maximum ( λmax​ ) 813 - 815 nmDMSO / Methanol[1][3]
Emission Maximum ( λem​ ) 820 - 840 nmDMSO / Methanol[1][3]
Quantum Yield ( ΦF​ ) 0.060Ethanol[4]
Molar Mass 755.43 g/mol N/A[1]
Photothermal ΔT (40 µg/mL) ~+10 °C0.5% DMSO in H2​O , 808 nm (1 W/cm²)[3]

Mechanistic Insights: Energy Dynamics

The behavior of IR-813 under NIR irradiation is governed by competing radiative and non-radiative decay pathways. The diagram below illustrates the causality behind its dual utility in imaging (radiative) and photothermal therapy (non-radiative).

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (813 nm) Heat Non-Radiative Decay (Heat / PTT) S1->Heat Internal Conversion Fluor Fluorescence (820-840 nm) S1->Fluor Radiative Heat->S0 Fluor->S0

Photophysical energy transitions of IR-813 illustrating fluorescence and photothermal pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts (such as aggregation or inner-filter effects) are mathematically identified and eliminated during the workflow.

Protocol A: Spectroscopic Characterization

Causality & Logic: IR-813 is highly hydrophobic. Attempting to solubilize it directly in aqueous buffers induces H- or J-aggregation, which drastically alters the absorption spectrum and quenches fluorescence[3]. Anhydrous DMSO must be used for stock preparation. Furthermore, to validate the emission data, the sample's optical density (OD) must be kept below 0.1. Higher absorbances trigger the inner-filter effect (IFE), where the dye re-absorbs its own emitted photons, artificially depressing the emission spectrum.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve IR-813 p-toluenesulfonate in anhydrous DMSO to a concentration of 1 mg/mL. Vortex and sonicate briefly until fully solubilized[3].

  • Serial Dilution: Prepare working solutions ranging from 1 to 5 µg/mL in DMSO (or a maximum of 0.5% DMSO in aqueous buffer)[3].

  • Absorbance Measurement: Blank the UV-Vis spectrophotometer with the respective solvent. Scan the working solutions from 600 nm to 900 nm. Verify that the λmax​ is at 813 nm and the peak absorbance is < 0.1 OD[3].

  • Emission Scanning: Excite the sample at 740 nm or 765 nm. Record the emission spectrum from 780 nm to 900 nm, confirming the λem​ at ~820 nm[3].

  • System Validation: Plot the integrated fluorescence intensity against the absorbance values for the concentration series. A perfectly linear relationship ( R2>0.99 ) validates that the system is free from aggregation and IFE[3].

Protocol B: Photothermal Conversion Efficiency Assay

Causality & Logic: To validate IR-813 as a PTT agent, the experimental setup must isolate the dye's specific heat generation from background solvent heating. By recording a full heating-and-cooling cycle, the cooling time constant ( τs​ ) can be extracted. This constant is mathematically required to calculate the specific photothermal conversion efficiency ( η ), making the protocol internally self-validating.

Step-by-Step Methodology:

  • Sample Setup: Place 1 mL of 40 µg/mL IR-813 solution (0.5% DMSO in water) in a standard quartz cuvette[3].

  • Laser Irradiation: Irradiate the cuvette with an 808 nm continuous-wave (CW) NIR laser at a power density of 1 W/cm²[3].

  • Thermal Monitoring: Use an infrared thermal imaging camera to record the solution's temperature every 10 seconds. You should observe a temperature increase of approximately 10 °C over 5–10 minutes[3].

  • Cooling Phase: Once the maximum temperature plateaus, turn off the laser and continue recording the temperature until it returns to the baseline ambient temperature.

  • System Validation: Plot the negative natural logarithm of the cooling temperature differential versus time to extract τs​ . Use this value to calculate η , verifying the dye's efficacy as a photothermal transducer independent of the solvent.

Workflow Prep Sample Preparation (DMSO Solubilization) Abs UV-Vis Absorption (λmax ~813 nm) Prep->Abs Em Fluorescence Emission (λem ~840 nm) Prep->Em PTT Photothermal Assay (808 nm Laser, 1 W/cm²) Prep->PTT Valid Self-Validation (Linearity & Cooling Curve) Abs->Valid Em->Valid PTT->Valid

Self-validating experimental workflow for IR-813 spectroscopic and photothermal characterization.

Advanced Applications

Biomedical Imaging and Photothermal Therapy (PTT)

Because NIR light penetrates biological tissues much more deeply than visible light, IR-813 is highly valuable for visualizing regional lymph nodes and mapping non-invasive tumor imaging nanoparticles[1]. Furthermore, its robust photothermal conversion under 808 nm irradiation is currently leveraged to induce immunogenic cell death (ICD) in cancer models (such as 4T1 tumor cells)[3]. The localized hyperthermia not only directly ablates the tumor but also triggers the release of damage-associated molecular patterns (DAMPs), combining direct thermal destruction with systemic immune activation[3].

Polymer Chemistry and Photoredox Catalysis

Beyond biomedical sciences, IR-813 acts as a highly efficient "organic heater" for near-infrared photothermal curing[2]. In the synthesis of biobased polyhydroxyurethane thermosets, the addition of just 2 wt% IR-813 allows for rapid curing under 850 nm LED irradiation[2]. This photothermal effect overcomes the traditionally low reactivity of cyclocarbonate aminolysis[2]. The specific use of the p-toluenesulfonate counterion ensures excellent solubility and homogeneous distribution within these organic resin formulations, preventing localized curing defects[2].

References

  • IR-813 p-toluenesulfonate | CAS 134127-48-3 , AdipoGen Life Sciences, 1

  • IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment , MDPI, 3

  • Fluorescence emission spectra of all dyes, in ethanol , ResearchGate, 4

  • Fast Curing of a Biobased Polyhydroxyurethane Thermoset Using Near-Infrared Photothermal Effect , ACS Sustainable Chemistry & Engineering, 2

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Specific Near-Infrared (NIR) Labeling of Antibodies using IR-813 p-Toluenesulfonate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vivo NIR-II imaging, Photothermal Therapy (PTT), and targeted theranostics. Introduction & Strategic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vivo NIR-II imaging, Photothermal Therapy (PTT), and targeted theranostics.

Introduction & Strategic Rationale

The development of targeted theranostics relies heavily on the stable conjugation of near-infrared (NIR) fluorophores to monoclonal antibodies. IR-813 p-Toluenesulfonate (CAS: 134127-48-3) is a high-performance heptamethine cyanine dye featuring strong absorption and emission in the NIR window ( λex​≈815 nm, λem​≈840 nm).

While traditional bioconjugation relies on NHS-ester chemistry to target surface lysines, this random labeling approach often compromises the antibody's structural integrity and antigen-binding affinity due to steric hindrance near the complementarity-determining regions (CDRs).

The Mechanistic Advantage: IR-813 bypasses the need for NHS-esters. It features a highly reactive meso-chlorine atom on its central cyclohexene ring. Under mild, physiological conditions (pH 7.4), this meso-chlorine undergoes selective nucleophilic aromatic substitution ( SN​Ar ) with free sulfhydryl groups (thiols) [1]. By partially reducing the disulfide bonds in the antibody's hinge region, scientists can site-specifically conjugate IR-813 away from the antigen-binding domains. This yields a highly stable thioether linkage that is significantly more resistant to in vivo cleavage than traditional maleimide-thiol adducts [2].

Experimental Causality & Critical Parameters (E-E-A-T)

As a Senior Application Scientist, I have evaluated numerous failed conjugation attempts caused by overlooking the unique physicochemical properties of heptamethine cyanines. To ensure a self-validating and robust protocol, adhere to the following causal principles:

  • Reducing Agent Selection (The Phosphine Problem): Dithiothreitol (DTT) and free Tris(2-carboxyethyl)phosphine (TCEP) must be strictly avoided in the final conjugation mixture. DTT contains thiols that will competitively consume the IR-813 dye. More insidiously, free phosphines like TCEP will directly attack the meso-chlorine of the cyanine dye, forming irreversible phosphonium adducts that quench fluorescence [1].

    • The Solution: We utilize solid-phase Immobilized TCEP gel . It efficiently reduces hinge disulfides and is completely removed via simple centrifugation prior to dye addition, ensuring zero off-target dye quenching.

  • Solvent & Aggregation Control: IR-813 is highly hydrophobic. Reconstituting it directly in aqueous buffers leads to rapid H-aggregate formation, which severely quenches NIR fluorescence and causes precipitation [3].

    • The Solution: The dye must be reconstituted in anhydrous DMSO, and the final reaction buffer must contain 5–10% v/v organic solvent to maintain the dye in a monomeric, highly fluorescent state.

  • pH Optimization: The substitution reaction is optimal at pH 7.2–7.5. At pH > 8.5, competitive reactions with primary amines (lysines) begin to occur, destroying the site-specificity of the protocol.

Visualizing the Conjugation Workflow

Workflow A Intact IgG (Disulfide Bonds) B Immobilized TCEP Reduction (pH 7.4) A->B C Reduced IgG (Free Hinge Thiols) B->C Centrifuge & Remove Gel E S_NAr Conjugation (37°C, 2 Hours) C->E D IR-813 Stock (in 100% DMSO) D->E F SEC Purification (MWCO 40kDa) E->F G Purified IR-813 Antibody Conjugate F->G

Figure 1: Workflow for the site-specific conjugation of IR-813 to antibody hinge-region thiols.

Mechanism cluster_0 Meso-Chlorine Nucleophilic Substitution (pH 7.4) IR813 IR-813 Dye meso-Chlorine Intermediate Thioether Linkage Stable C-S Bond IR813->Intermediate Nucleophilic Attack Thiol Reduced Antibody Free Cysteine (-SH) Thiol->Intermediate Deprotonation Byproduct Leaving Group HCl Intermediate->Byproduct Cl- Displacement

Figure 2: Nucleophilic substitution mechanism of IR-813 meso-chlorine by protein thiols.

Materials and Quantitative Parameters

Table 1: Photophysical Properties of IR-813 p-Toluenesulfonate
PropertyValueOperational Significance
CAS Number 134127-48-3Verification of exact chemical structure.
Molecular Weight 755.41 g/mol Required for precise molarity calculations.
Excitation / Emission 815 nm / 840 nmDeep tissue penetration; requires NIR-II compatible detectors.
Extinction Coefficient ( ϵ ) ~200,000 M −1 cm −1 Used to calculate the Degree of Labeling (DOL) post-purification.
Table 2: Reaction Optimization Parameters
ParameterLow DOL Target (1-2)High DOL Target (3-4)Mechanistic Rationale
Dye:Antibody Ratio 5:115:1Higher molar excess drives substitution kinetics forward.
Co-solvent (DMSO) 5% v/v10% v/vPrevents hydrophobic aggregation of IR-813 without denaturing the IgG.
Incubation Time 2 hours4 hoursExtended time ensures maximum nucleophilic displacement at 37°C.

Step-by-Step Experimental Protocol

Phase 1: Antibody Preparation & Hinge Reduction
  • Buffer Exchange: Ensure the antibody (IgG) is concentrated to 2–5 mg/mL in a primary amine-free and thiol-free buffer (e.g., 1X PBS, pH 7.4, containing 1 mM EDTA). Note: EDTA is critical to chelate trace heavy metals that catalyze unwanted thiol oxidation.

  • Reduction: Add Immobilized TCEP Disulfide Reducing Gel (50 µL of 50% slurry per mg of antibody).

  • Incubation: Rotate the mixture gently at room temperature for 1 hour.

  • Separation: Centrifuge at 1,000 x g for 1 minute. Carefully recover the supernatant containing the reduced antibody.

Validation Checkpoint 1: Perform an Ellman’s Reagent (DTNB) assay on a 5 µL aliquot. A successful reduction yields 2–4 free thiols per IgG molecule. If thiols are < 2, repeat the reduction step.

Phase 2: Dye Preparation & Conjugation
  • Reconstitution: Dissolve IR-813 p-Toluenesulfonate in anhydrous, high-purity DMSO to a final concentration of 10 mM. Vortex until completely dissolved.

  • Reaction Setup: Slowly add the IR-813 stock dropwise to the reduced antibody solution while vortexing gently. Target a 10:1 molar ratio of Dye:Antibody. Ensure the final DMSO concentration is exactly 10% v/v.

  • Incubation: Incubate the reaction vessel in the dark at 37°C for 2 hours. Causality: The meso-chlorine displacement by thiols is temperature-dependent; 37°C provides optimal kinetic energy for the SN​Ar reaction without compromising IgG stability.

Phase 3: Purification & Characterization
  • Desalting: Equilibrate a 40K MWCO Zeba™ Spin Desalting Column with 1X PBS (pH 7.4).

  • Separation: Load the reaction mixture onto the column and centrifuge at 1,000 x g for 2 minutes. The labeled antibody elutes in the flow-through, while the small unreacted IR-813 molecules are retained in the resin.

Validation Checkpoint 2: Run the eluate through an analytical SEC-HPLC column monitored at 815 nm and 280 nm. A successful separation shows a single, perfectly co-eluting peak, confirming the total absence of free dye.

Quality Control: Degree of Labeling (DOL) Calculation

To validate the efficiency of the self-validating system, calculate the DOL using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and 815 nm ( A815​ ).

DOL=[A280​−(A815​×CF)]×ϵdye​A815​×ϵprotein​​

  • ϵprotein​ : Molar extinction coefficient of IgG ( ≈210,000 M −1 cm −1 )

  • ϵdye​ : Molar extinction coefficient of IR-813 ( ≈200,000 M −1 cm −1 )

  • CF (Correction Factor) : Ratio of dye absorbance at 280 nm to its max absorbance at 815 nm (For IR-813, CF ≈0.05 ).

An optimal DOL for in vivo imaging without compromising antibody pharmacokinetics is between 1.5 and 2.5 .

References

  • Title: Site-Specific Near-Infrared Fluorescent Labelling of Proteins on Cysteine Residues with meso-Chloro-Substituted Heptamethine Cyanine Dyes. Source: Chemical Communications (Royal Society of Chemistry). URL: [Link]

  • Title: Unraveling the Chemistry of meso-Cl Tricarbocyanine Dyes in Conjugation Reactions for the Creation of Peptide Bonds. Source: ACS Bio & Med Chem Au. URL: [Link]

  • Title: IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment. Source: Pharmaceutics (MDPI). URL: [Link]

Application

Application Notes &amp; Protocols: IR-813 p-Toluenesulfonate for In Vivo Imaging in Mouse Models

Introduction: Harnessing the Near-Infrared Window for Deeper Insights In vivo optical imaging is a cornerstone of preclinical research, offering a non-invasive window into dynamic biological processes within a living org...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Near-Infrared Window for Deeper Insights

In vivo optical imaging is a cornerstone of preclinical research, offering a non-invasive window into dynamic biological processes within a living organism.[1] While traditional fluorescence imaging in the visible spectrum is hampered by low tissue penetration and high background autofluorescence, the near-infrared (NIR) window (typically 700-900 nm, known as NIR-I) provides a significant advantage.[2] Light in this region experiences markedly reduced absorption and scattering by endogenous components like hemoglobin and water, enabling deeper tissue penetration and a superior signal-to-noise ratio.[2][3]

IR-813 p-Toluenesulfonate is a heptamethine cyanine dye specifically designed for this purpose. Its excitation and emission maxima fall squarely within the NIR-I window, making it an excellent candidate for a variety of in vivo applications, including tumor imaging, vascular studies, and tracking the biodistribution of labeled molecules in small animal models.[4][5] This guide provides a comprehensive framework for utilizing IR-813, from dye preparation to data analysis, empowering researchers to achieve high-quality, reproducible results.

Principle of the Method

The methodology is based on the systemic or localized administration of IR-813 dye, followed by the detection of its fluorescent emissions using a specialized in vivo imaging system. As a member of the cyanine dye family, IR-813 possesses a polymethine chain that allows it to absorb and emit light at long wavelengths.[4][6] Once introduced into the animal, the dye distributes based on its physicochemical properties and can be used as a non-targeted contrast agent or conjugated to specific molecules for targeted imaging. An external light source tuned to the dye's excitation wavelength illuminates the subject, and a highly sensitive camera captures the emitted NIR photons that pass through the tissue. The resulting data provides a spatiotemporal map of the dye's distribution, which can be correlated with physiological or pathological processes.

Key Properties of IR-813 p-Toluenesulfonate

A clear understanding of the dye's properties is critical for experimental design.

PropertyValueSource(s)
Chemical Class Heptamethine Cyanine Dye[4][6]
Excitation Maximum (λex) ~815 nm (in Methanol)[5]
Emission Maximum (λem) ~840 nm (in Methanol)[5]
Solubility Soluble in DMSO (20 mg/mL), Methanol[5]
Appearance Dark brown powder[5]
Storage -20°C, protect from light and moisture[5]

Experimental Workflow Overview

Successful in vivo imaging with IR-813 involves a sequence of carefully controlled steps, from animal and dye preparation through imaging and final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Acclimation & Diet Management B Dye Reconstitution & Dilution C Animal Preparation (Anesthesia, Hair Removal) B->C D Baseline Imaging (Autofluorescence) C->D E IV Tail Vein Administration of IR-813 D->E F Longitudinal In Vivo Imaging (Time-course) E->F G Terminal Point: Euthanasia & Organ Harvest F->G H Ex Vivo Organ Imaging G->H I Image Processing & ROI Selection H->I J Signal Quantification I->J K Data Interpretation & Visualization J->K

Figure 1: General experimental workflow for in vivo imaging.

Materials and Reagents

  • Imaging Agent: IR-813 p-Toluenesulfonate (CAS 134127-48-3)

  • Solvents: Dimethyl sulfoxide (DMSO, cell culture grade), Methanol (HPLC grade)

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Animals: Athymic nude mice (e.g., Foxn1nu) are recommended to minimize light scatter from fur. If using haired mice, fur removal supplies are necessary.

  • Diet: Purified, low-fluorescence rodent diet (alfalfa-free).

  • Anesthesia: Isoflurane (pharmaceutical grade) with an appropriate vaporizer and delivery system.

  • Animal Care:

    • Sterile syringes (1 mL) and needles (27-30G).

    • Ophthalmic ointment.

    • Heating pad or heated stage for maintaining body temperature.

    • Mouse restrainer for injections.[7]

    • 70% Ethanol or isopropanol for disinfection.

  • Equipment:

    • In vivo imaging system (IVIS, Pearl, etc.) with NIR excitation/emission filter sets.

    • Analytical balance, vortex mixer, centrifuge.

Detailed Experimental Protocols

Protocol 1: Dye Preparation

Causality: Proper solubilization and dilution are critical for dye stability, biocompatibility, and achieving a consistent dose. A concentrated stock in DMSO is prepared first, followed by dilution in a physiological buffer immediately before use to minimize the final concentration of potentially toxic organic solvent.[8]

  • Reconstitution (Stock Solution):

    • Allow the IR-813 p-Toluenesulfonate powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions, reconstitute the dye in high-quality DMSO to a stock concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. The solution will be intensely colored.

    • Aliquot the stock solution into small volumes in light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Injection Solution (Working Solution):

    • On the day of the experiment, thaw one aliquot of the DMSO stock solution.

    • Calculate the required volume based on the desired final dose (e.g., 1-5 mg/kg) and the number of animals.

    • Dilute the DMSO stock into sterile PBS to achieve the final desired concentration. Crucially, the final concentration of DMSO in the injection solution should be kept below 5% v/v to avoid toxicity.

    • Example Calculation (for a 2 mg/kg dose in a 25g mouse):

      • Dose per mouse: 2 mg/kg * 0.025 kg = 0.05 mg

      • Volume of stock (10 mg/mL): 0.05 mg / 10 mg/mL = 0.005 mL (5 µL)

      • Final injection volume (e.g., 100 µL): Dilute 5 µL of stock solution into 95 µL of sterile PBS.

    • Vortex the working solution gently and protect it from light until injection. Prepare this solution fresh and use it within a few hours.

Protocol 2: Animal Preparation

Causality: Proper animal preparation is paramount for reducing experimental variability and artifacts. Switching to a purified diet minimizes gut autofluorescence from chlorophyll, a major confounding factor in NIR imaging.[2][9] Hair removal and consistent anesthesia ensure that light penetration is maximized and motion artifacts are eliminated.[1]

  • Dietary Management:

    • At least one week prior to imaging, switch mice from standard chow to a purified, alfalfa-free, low-fluorescence diet. This significantly reduces background signal from the gastrointestinal tract.[2]

    • Fast animals for 4-6 hours before imaging to empty the stomach, but ensure continuous access to water.

  • Hair Removal (for haired mice):

    • 24 hours before imaging, anesthetize the mouse.

    • Carefully shave the entire area to be imaged (e.g., dorsal and ventral torso) using electric clippers.

    • Apply a chemical depilatory cream for a short duration (follow manufacturer's instructions, typically 1-2 minutes) to remove remaining stubble.

    • Gently wipe away the cream with warm, wet gauze. Monitor for any signs of skin irritation.

  • Anesthesia:

    • Induce anesthesia in an induction chamber using 2-3% isoflurane in oxygen.

    • Once the animal is anesthetized, transfer it to the imaging system's stage and maintain anesthesia using a nose cone delivering 1.5-2% isoflurane.

    • Confirm proper anesthetic depth by checking for a lack of pedal reflex (toe pinch).

    • Apply a small amount of veterinary ophthalmic ointment to the eyes to prevent corneal drying.

    • Ensure the animal is placed on a heated stage or pad set to 37°C to maintain core body temperature throughout the procedure.

Protocol 3: Dye Administration (Intravenous Tail Vein)

Causality: Intravenous injection ensures rapid and systemic distribution of the dye. Proper technique is essential to deliver the full dose into the bloodstream and avoid tissue damage or failed injections.[10]

  • Place the anesthetized or conscious mouse into an appropriate restraining device, exposing the tail.

  • Promote vasodilation of the lateral tail veins by warming the tail for 5-10 minutes. This can be done with a heat lamp (with careful monitoring to prevent burns) or by immersing the tail in warm water (~45°C) and drying it thoroughly.[7][11]

  • Swab the tail with a 70% alcohol pad to clean the injection site.

  • Identify one of the two lateral tail veins.

  • Using a 27-30G needle attached to the syringe containing the IR-813 working solution, orient the needle with the bevel facing up.

  • Grasp the tail firmly. Starting towards the distal (far) end, insert the needle into the vein at a shallow angle, nearly parallel to the tail.

  • A successful insertion may result in a small "flash" of blood in the needle hub. Advance the needle a few millimeters further into the vein.

  • Inject the solution slowly and steadily (e.g., over 30-60 seconds). The total volume should typically be 100-200 µL.[11] There should be no resistance. If a blister forms or significant resistance is felt, the needle is not in the vein. Withdraw and attempt a new injection at a site more proximal (closer to the body) to the first.

  • After injection, withdraw the needle and apply gentle pressure to the site with gauze for 30-60 seconds to prevent bleeding.[10]

  • Note the exact time of injection for pharmacokinetic analysis.

Protocol 4: In Vivo Imaging and Data Acquisition
  • Baseline Imaging: Before injecting the dye, place the prepared, anesthetized animal in the imaging chamber. Acquire a pre-injection fluorescence image using the same parameters that will be used for post-injection imaging. This image serves as the animal's specific autofluorescence background.[12]

  • Instrument Setup:

    • Select the appropriate filter set for IR-813. A typical setup would be an excitation filter around 780 nm and an emission filter with a long pass at >820 nm.

    • Set imaging parameters: field of view (FOV), exposure time, binning, and f/stop. These may require optimization for your specific model and instrument, but should be kept consistent across all animals and time points in a study.

  • Post-Injection Imaging:

    • Immediately following dye administration (Protocol 3), place the animal back into the imaging chamber in the exact same orientation (e.g., ventral or dorsal view).

    • Acquire images at multiple time points to monitor the dye's biodistribution and clearance. The time points depend on the research question. A typical series might be: 5 min, 30 min, 1 hr, 4 hr, 24 hr, and 48 hr post-injection.[6][13]

  • Ex Vivo Organ Imaging (Terminal Step):

    • At the final time point, euthanize the mouse according to IACUC-approved guidelines.

    • Immediately dissect the tumor (if applicable) and major organs (liver, kidneys, spleen, lungs, heart).

    • Arrange the organs on a non-fluorescent black surface within the imaging chamber and acquire a final fluorescence image. This provides definitive confirmation of the dye's biodistribution and helps validate the in vivo signal source.[8][13]

Data Analysis and Interpretation

Causality: Quantitative analysis is necessary to move beyond qualitative observations. Using Regions of Interest (ROIs) allows for the standardized measurement of signal intensity from specific anatomical locations, enabling statistical comparison between groups and over time.[14][15]

G A Acquire Image Sequence (Pre- and Post-Injection) B Open Images in Analysis Software (e.g., Living Image®, ImageJ) A->B C Draw Regions of Interest (ROIs) - Target Tissue (e.g., Tumor) - Control Tissue (e.g., Muscle) B->C D Quantify Signal in ROIs (Radiant Efficiency) C->D E Background Subtraction (Use Pre-injection or Control ROI values) D->E F Data Export & Statistical Analysis (e.g., Plotting Intensity vs. Time) E->F

Figure 2: Workflow for quantitative image data analysis.

  • Software: Use the imaging system's proprietary software (e.g., Living Image®) or open-source programs like ImageJ/Fiji.[3]

  • ROI Definition: For each animal and time point, draw ROIs around the areas of interest. For a tumor model, this would include the tumor and a contralateral (opposite side) region of non-tumor tissue (e.g., muscle) for background comparison.[14][16] Keep the size and shape of the ROIs consistent.

  • Quantification: The software will measure the signal within each ROI. The standard unit for fluorescence is Radiant Efficiency ([photons/sec/cm²/sr]/[µW/cm²]), which normalizes the emitted photon flux to the intensity of the excitation light.[14]

  • Analysis:

    • Subtract the background signal (from the contralateral ROI or the pre-injection image) from the target ROI signal to get the net intensity.

    • For biodistribution studies, compare the radiant efficiency across different organs in the ex vivo images.

    • For kinetic studies, plot the net radiant efficiency of the target tissue over time to visualize the uptake and clearance profile of IR-813.

    • Calculate the tumor-to-background ratio (TBR) by dividing the signal intensity of the tumor ROI by that of the background tissue ROI.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal / Low Signal-to-Noise Ratio (SNR) - Autofluorescence from standard rodent chow (chlorophyll).[2][9]- Incomplete hair removal.- Sub-optimal excitation/emission filters.- Switch mice to a purified, low-fluorescence diet for at least 1 week prior to imaging.[2]- Ensure thorough hair removal with clippers and a depilatory agent.- Verify that filters are correctly matched to IR-813's spectral profile.
No or Very Weak Signal in Target Tissue - Failed (subcutaneous or interstitial) injection.- Incorrect dose (too low).- Rapid clearance of the dye before imaging.- Dye degradation due to improper storage or handling.- Confirm successful IV injection; a failed injection often leaves a subcutaneous "blister".- Perform a dose-response pilot study to optimize the injected amount.- Image at earlier time points post-injection.- Ensure dye is stored at -20°C, protected from light, and the working solution is made fresh.
High Signal Variability Between Animals - Inconsistent injection volumes or success.- Differences in animal physiology or anesthesia depth.- Inconsistent animal positioning in the imager.- Practice IV injection technique to ensure consistency. Use a consistent injection volume per unit of body weight.- Monitor anesthesia depth and maintain core body temperature for all animals.- Use a consistent animal orientation (e.g., dorsal vs. ventral) for all imaging sessions.
Signal Primarily in Liver and Kidneys - This is the expected biodistribution for many free cyanine dyes.[13][17]- This is a normal finding representing the natural clearance pathway of the dye. For targeted imaging, IR-813 must be conjugated to a targeting moiety (e.g., antibody, peptide) to alter its biodistribution.

References

Sources

Method

Application Note: Advanced Near-Infrared (NIR) Fluorescence Microscopy Using IR-813 p-Toluenesulfonate

Here is a comprehensive, field-proven Application Note and Protocol Guide for utilizing IR-813 p-Toluenesulfonate in near-infrared (NIR) fluorescence microscopy, designed for advanced researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, field-proven Application Note and Protocol Guide for utilizing IR-813 p-Toluenesulfonate in near-infrared (NIR) fluorescence microscopy, designed for advanced researchers and drug development professionals.

Executive Summary & Mechanistic Insights

In the realm of in vivo imaging and cellular microscopy, overcoming the limitations of visible light—namely, shallow tissue penetration and high background autofluorescence—is a critical hurdle. IR-813 p-Toluenesulfonate (CAS 134127-48-3) is a functional near-infrared (NIR) cyanine dye that operates within the "NIR-I window" (700–900 nm)[1].

  • Deep Tissue Optical Clarity: By exciting at ~810 nm and emitting at ~840 nm, IR-813 bypasses the absorption spectra of hemoglobin and water, allowing for high-contrast imaging of deep anatomical structures like regional lymph nodes[2][3].

  • Structural Versatility: The p-toluenesulfonate counterion stabilizes the lipophilic cyanine core. Furthermore, the meso-chlorine atom on its cyclohexene ring is highly reactive, making IR-813 an ideal building block for synthesizing polarity-ultrasensitive hemicyanine probes (e.g., Cy1321) used to monitor mitochondrial apoptosis[4].

  • Photothermal Conversion: Under 808 nm laser irradiation, IR-813 exhibits excellent light-to-heat conversion, enabling dual-modality applications in both fluorescence imaging and photothermal therapy (PTT)[3].

Physicochemical and Photophysical Profile

To design effective experimental workflows, one must first understand the physical constraints and optical behavior of the dye.

Table 1: Key Properties of IR-813 p-Toluenesulfonate

PropertyValueScientific Implication for Microscopy
Molecular Weight 755.41 g/mol [5]Requires formulation (e.g., micelles, nanoparticles) for efficient cellular uptake and to prevent microemboli in vivo.
Solubility DMSO (up to 62.5 mg/mL), Methanol[1][6]Highly lipophilic. Requires co-solvents (PEG/Tween) or encapsulation to prevent aggregation-induced quenching in aqueous media.
Excitation (λex) 740 nm – 815 nm[2][3]Compatible with standard 765 nm or 808 nm NIR laser lines.
Emission (λem) ~840 nm[2]Deep-red/NIR emission ensures minimal overlap with tissue autofluorescence.
LogP (Derivatives) ~16.5 (e.g., Cy1321)[4]Extreme lipophilicity drives targeted accumulation in the polarized inner mitochondrial membrane.

Experimental Workflow Architecture

The following diagram illustrates the causal relationship between proper formulation, administration route, and successful NIR optical detection.

G A 1. IR-813 Stock Formulation (DMSO/Methanol) B 2. Nanoparticle / Micelle Encapsulation (PEG/Tween Stabilization) A->B Prevents aqueous aggregation C 3. In Vivo Administration (Subcutaneous Injection) B->C Lymphatic drainage targeting D 4. NIR Excitation (λex ≈ 740-815 nm) C->D Deep tissue penetration E 5. Deep Tissue Emission & Detection (λem ≈ 840 nm) D->E High-contrast Stokes shift

Workflow of IR-813 formulation, administration, and NIR fluorescence imaging in vivo.

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understand the why behind each step. Every protocol includes a built-in validation mechanism to ensure data integrity.

Protocol 1: Formulation of IR-813 for In Vivo Administration

Causality: Injecting raw IR-813 into an aqueous physiological environment causes immediate hydrophobic collapse. This aggregates the dye, quenching its fluorescence and potentially causing fatal microemboli in murine models. A co-solvent micellar system is mandatory[2][3].

Step-by-Step Methodology:

  • Stock Preparation: Weigh 1.0 mg of high-purity (>98%) IR-813 p-Toluenesulfonate. Dissolve in 50 µL of anhydrous DMSO to create a concentrated stock. Sonicate for 5 minutes at room temperature[6].

  • Micellar Stabilization: Add 150 µL of PEG-300 (or PEG-400) to the stock and vortex thoroughly. The PEG acts as a steric stabilizer.

  • Surfactant Addition: Add 100 µL of Tween 80. This lowers the surface tension and forms the micellar corona.

  • Aqueous Phase: Slowly add 200 µL of ddH₂O dropwise while continuously vortexing to yield a clear, stabilized working solution[2].

  • Self-Validation Check (Crucial): Before animal injection, prepare a serial dilution (1–5 µg/mL) of your formulation. Measure the fluorescence emission at 840 nm (using 765 nm excitation). The R² value of your standard curve must be >0.98[3]. A non-linear curve indicates aggregation-induced quenching; if observed, discard and reformulate.

Protocol 2: In Vivo Sentinel Lymph Node Mapping

Causality: To visualize lymphatic drainage (often used to track metastatic pathways or nanoparticle delivery[7]), the dye must enter the lymphatic capillaries rather than the venous system. Subcutaneous injection leverages interstitial fluid pressure to force the micellar IR-813 into the highly permeable lymphatic vessels[2].

Step-by-Step Methodology:

  • Administration: Anesthetize the murine model. Inject 20 µL of the formulated IR-813 (approx. 5.1 nmol) subcutaneously into the right anterior paw[2].

  • Incubation: Allow 4 hours for optimal extravasation and nodal accumulation. (Peak fluorescence intensity in the axillary lymph node occurs at this time point)[2].

  • Imaging: Place the subject in a Fluobeam700 or IVIS NIR imaging system. Use an excitation light of 739–765 nm and a >750 nm long-pass emission cutoff filter[2][3].

  • Self-Validation Check: Always image the contralateral (uninjected) paw and axillary region simultaneously. This serves as an internal negative control to establish the baseline tissue autofluorescence threshold, ensuring the signal detected is strictly from the IR-813.

Protocol 3: Monitoring Mitochondrial Apoptosis via IR-813 Derivatives

Causality: IR-813 is frequently modified into hemicyanines (e.g., Cy1321) to monitor cellular apoptosis. Because these derivatives possess a high partition coefficient (logP ~16.5) and a delocalized cationic charge, they are electrophoretically driven into the highly polarized inner mitochondrial membrane. When a chemotherapeutic agent (like cisplatin) induces apoptosis, the mitochondrial membrane potential collapses. This polarity loss causes a measurable ratiometric shift in the dye's fluorescence[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or MKN45) in glass-bottom confocal dishes and culture overnight.

  • Apoptosis Induction: Treat the cells with 2 µM cisplatin for 12 to 24 hours[4].

  • Staining: Co-incubate the cells with the IR-813 derivative and a reference dye (e.g., Mito-Tracker Green) for 30 minutes.

  • Washing: Wash the cells three times with cold PBS to remove unbound dye and halt endocytosis.

  • Confocal Microscopy & Self-Validation: Image using dual channels (Red channel: λex=488 nm, λem=630–750 nm; Green channel: λex=405 nm, λem=450–550 nm)[4].

    • Validation: Calculate the Green/Red (G/R) fluorescence ratio. A healthy mitochondrion will show a low G/R ratio (strong red signal). An apoptotic cell will exhibit a sharp spike in the G/R ratio (e.g., shifting from 0.60 to >35.0) due to the loss of mitochondrial polarity[4].

Data Interpretation & Troubleshooting

Table 2: Field-Proven Troubleshooting Guide

Observed IssueCausative FactorCorrective Action
Weak or Absent NIR Signal In Vivo Dye aggregation due to poor micellar stability.Ensure DMSO concentration in the final injection volume does not exceed safety limits, but strictly follow the PEG/Tween/Water ratio (e.g., 3:2:5 v/v/v)[2].
High Background Autofluorescence Incorrect filter sets allowing excitation light bleed-through.Verify the use of a >750 nm long-pass emission filter. Ensure the excitation laser is strictly tuned to <765 nm[2].
Toxicity / Tissue Necrosis at Injection Site High local concentration of DMSO or unformulated p-Toluenesulfonate.Dilute the DMSO stock further into the PEG/Tween matrix. Ensure complete sonication prior to aqueous addition[2][6].

References

  • Labscoop. "IR-813 p-Toluenesulfonate, 1G".
  • Chemodex. "IR-813 p-toluenesulfonate - CAS-Number 134127-48-3".
  • National Center for Biotechnology Information (PMC). "Nanoparticle Migration and Delivery of Paclitaxel to Regional Lymph Nodes in a Large Animal Model".
  • Fisher Scientific. "Medchemexpress LLC IR 813 tosylate".
  • InvivoChem. "IR 813 tosylate | Fluorescent Dye".
  • National Center for Biotechnology Information (PMC). "IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment".
  • ACS Publications. "Polarity-Ultrasensitive and Lipophilicity-Enhanced Structurally Modified Hemicyanine for Two-Color Staining to Reveal Cell Apoptosis during Chemotherapy".

Sources

Application

Application Note: Development and Validation of Near-Infrared Optical Sensors Using IR-813 p-Toluenesulfonate

Executive Summary The development of advanced optical sensors requires fluorophores that operate within the near-infrared (NIR) biological window (800–1100 nm) to minimize autofluorescence and maximize tissue penetration...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced optical sensors requires fluorophores that operate within the near-infrared (NIR) biological window (800–1100 nm) to minimize autofluorescence and maximize tissue penetration. IR-813 p-Toluenesulfonate (CAS 134127-48-3) is a functional NIR cyanine laser dye that serves as a highly versatile building block for optical sensors, photothermal agents, and structurally colored covert materials[1][2]. This application note provides mechanistic insights and validated protocols for utilizing IR-813 in the fabrication of metal-ion sensors, solvatochromic carbon dots, and covert optical-motion devices.

Physicochemical Profile

Understanding the baseline photophysical properties of IR-813 is critical for downstream sensor functionalization. The dye exhibits robust absorption in the NIR region and is highly soluble in polar aprotic solvents, making it ideal for both organic synthesis and nanoparticle doping[3][4].

Table 1: Physicochemical Properties of IR-813 p-Toluenesulfonate

PropertySpecification / Value
CAS Number 134127-48-3
Molecular Formula C₄₇H₄₇ClN₂O₃S
Molecular Weight 755.43 g/mol
Excitation Peak (λex) 815 nm (in Methanol)
Emission Peak (λem) 840 nm (in Methanol)
Solubility DMSO (20 mg/mL), Methanol
Storage Conditions -20°C; Protect from light and moisture

Mechanistic Foundations of IR-813 Sensing

Optical sensors derived from IR-813 operate via three primary physicochemical mechanisms:

  • Covalent Functionalization (SRN1 Substitution): The central meso-chlorine atom on the cyclohexene ring of the IR-813 polymethine chain is highly susceptible to nucleophilic attack. By substituting this chlorine with recognition moieties (e.g., 1-(3-Aminopropyl)imidazole), the dye is converted into a target-specific sensor (Cy1) that exhibits fluorescence quenching or shifting upon coordinating with divalent metal ions[5].

  • Solvatochromic Confinement: When IR-813 is utilized as a precursor for carbon dots (813-CDs) via solvothermal synthesis, the resulting nanoparticles exhibit distinct solvatochromic behavior. The emission wavelength shifts dynamically in response to the dielectric constant of the surrounding solvent, enabling highly sensitive polarity mapping[6][7].

  • Evanescent Wave Absorption: In solid-state applications, IR-813 can be deposited onto microscale concave interfaces. The dye selectively absorbs NIR light (e.g., 850 nm) interacting with evanescent waves, creating covert optical signatures that are invisible under standard visible light but highly contrasting under NIR illumination[8].

Sensor Development Workflow

SensorWorkflow Start IR-813 p-Toluenesulfonate (NIR Dye Precursor) Path1 Nucleophilic Substitution (Meso-Chlorine) Start->Path1 DIPEA, CH₂Cl₂ Path2 Nanoparticle Doping (Carbon / Silica) Start->Path2 Solvothermal Sensor1 Cy1 Imidazole Sensor (Metal Ion Detection) Path1->Sensor1 Sensor2 813-CDs Sensor (Solvatochromic Mapping) Path2->Sensor2 Valid1 Fluorescence Quenching (Target: Cu²⁺, Zn²⁺) Sensor1->Valid1 Valid2 Emission Red-Shift (Target: Polarity) Sensor2->Valid2

Workflow for developing IR-813 based optical sensors via chemical and physical modifications.

Experimental Protocols

Protocol A: Synthesis of Imidazole-Functionalized IR-813 (Cy1) for Metal Ion Sensing

Context: This protocol details the post-synthetic derivatization of IR-813 to create a Cy1 sensor for detecting divalent metal ions (e.g., Cu²⁺, Cd²⁺, Zn²⁺)[5]. Causality: N,N-diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the substitution, driving the reaction forward without competing with the primary nucleophile. Dichloromethane (CH₂Cl₂) is selected as the solvent because its polar aprotic nature stabilizes the transition state of the dye without causing solvolysis[5].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a CaCl₂ drying tube, dissolve 98 mg (0.130 mmol) of IR-813 p-toluenesulfonate in 10 mL of anhydrous CH₂Cl₂[5].

  • Base Addition: Add 30 µL (0.17 mmol) of DIPEA. Stir for 5 minutes at room temperature to ensure uniform basicity.

  • Nucleophilic Attack: Dropwise add 44 µL (0.369 mmol) of 1-(3-Aminopropyl)imidazole[5].

  • Reaction: Stir the mixture continuously for 48 hours at 298 K, strictly protected from ambient light to prevent photo-oxidation[5].

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography using a CH₂Cl₂/MeOH (9:1 v/v) eluent system[5].

  • Self-Validation: Perform Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a new, lower-Rf spot confirms completion. Measure the luminescence quantum yield of the dark green Cy1 powder using unreacted IR-813 in ethanol (Φ = 0.060) as a baseline standard[5].

Protocol B: Fabrication of Solvatochromic IR-813 Carbon Dots (813-CDs)

Context: Encapsulating IR-813 into carbon dots yields a highly photostable sensor that shifts its emission based on the polarity of the surrounding microenvironment[7]. Causality: Solvothermal synthesis carbonizes the IR-813 precursor, locking the NIR emissive centers within a rigid carbon matrix. This structural confinement restricts non-radiative relaxation pathways, preserving the dye's quantum yield while allowing its surface states to interact with surrounding solvent dipoles[6][7].

Step-by-Step Methodology:

  • Precursor Solvation: Dissolve 5 mg of IR-813 p-toluenesulfonate in 10 mL of N,N-Dimethylformamide (DMF) to ensure complete solvation of the hydrophobic dye.

  • Solvothermal Treatment: Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave. Heat the sealed vessel at 180°C for 12 hours.

  • Purification: Allow the autoclave to cool naturally to room temperature. Dialyze the resulting solution against deionized water using a 1000 Da MWCO membrane for 48 hours to remove unreacted dye molecules.

  • Self-Validation: Illuminate the purified 813-CDs solution with a 765 nm excitation source. A distinct emission peak at 610 nm in pure water validates successful carbon dot formation. Titrate the solution with a less polar solvent (e.g., ethanol) and monitor the emission; a red-shift towards 698 nm confirms solvatochromic sensitivity[7].

Protocol C: Fabrication of Covert Optical Signatures via Evanescent Wave Absorption

Context: IR-813 can be patterned onto microscale concave interfaces to create anti-counterfeiting sensors that are invisible under ambient light but reveal signatures under NIR illumination[8]. Causality: The dye's strong absorption at 850 nm interacts with the evanescent waves generated at the microstructured interface. Under visible light, the structure dictates the optical response (iridescence). Under an 850 nm LED, the dye selectively absorbs the NIR light, disrupting total internal reflection and creating a high-contrast optical-motion effect[8].

Step-by-Step Methodology:

  • Substrate Preparation: Fabricate an array of hemicylinders organized in circular rings using soft lithography.

  • Dye Deposition: Prepare a 0.06% w/v solution of IR-813 p-toluenesulfonate in methanol. Airbrush the solution onto targeted areas of the microstructure[8].

  • Backing: Coat the reverse side of the sample with black pigmented silicone to eliminate background scattering[8].

  • Self-Validation: Under ambient room lighting (400–700 nm), verify that the dye pattern is completely invisible (covert). Illuminate the sample with a near-infrared LED (850 nm) at a 0° incident angle; the patterned areas will strongly absorb the NIR light, revealing the hidden signature[8].

Quantitative Sensor Performance Data

Table 2: Optical Sensor Performance Metrics

Sensor TypeMatrix / DerivativeTarget Analyte / StimulusValidated Optical Response
Cy1 Sensor Imidazole-functionalizedDivalent Metals (Cu²⁺, Zn²⁺)Fluorescence quenching/shifting[5]
813-CDs Carbon DotsSolvent PolarityEmission red-shift (610 nm to 698 nm)[7]
Doped Silica NPs Silica NanoparticlesTemperature / Tissue DepthHigh brightness, photothermal conversion[6]
Structural Arrays Hemicylinder MicrostructuresCovert Optical SignaturesEvanescent wave absorption at 850 nm[8]

References

  • Labclinics - IR-813 p-toluenesulfonate Source: labclinics.com URL:[Link]

  • MySkinRecipes - IR-813 p-Toluenesulfonate Source: myskinrecipes.com URL:[Link]

  • IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment Source: nih.gov (PMC) URL:[Link]

  • UV-vis analysis of 813-CDs and IR-813 dye Source: researchgate.net URL:[Link]

  • Development of Cyanine 813@Imidazole-Based Doped Supported Devices for Divalent Metal Ions Detection Source: mdpi.com URL:[Link]

  • Tuning Coloration through Evanescent Wave Absorption at Microscale Concave Interfaces Source: acs.org (ACS Applied Optical Materials) URL:[Link]

Sources

Method

Application Note: IR-813 p-Toluenesulfonate in Near-Infrared (NIR) FRET-Based Assays

Introduction: The Power of Near-Infrared FRET Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the study of molecular interactions in real-time.[1][2] This non-radiative energy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Near-Infrared FRET

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the study of molecular interactions in real-time.[1][2] This non-radiative energy transfer between a donor and an acceptor fluorophore provides a sensitive "molecular ruler" for distances typically in the 1-10 nm range.[1][3][4] FRET-based assays are widely used in drug discovery and cell biology to investigate protein-protein interactions, enzyme activity, and nucleic acid hybridization.[1][2][5]

While traditional FRET often employs fluorophores in the visible spectrum, there is a growing interest in moving to the near-infrared (NIR) window (700-900 nm). Assays in this region offer significant advantages, including reduced background autofluorescence from biological samples, lower light scattering, and deeper tissue penetration for in vivo imaging applications.[6][7][8] IR-813 p-Toluenesulfonate is a cyanine dye that operates in this NIR window, making it a valuable tool for developing highly sensitive FRET-based assays.[9][10] This application note provides a comprehensive guide to the properties of IR-813 and its application in a model FRET-based protease assay.

Photophysical Properties of IR-813 p-Toluenesulfonate

IR-813 p-Toluenesulfonate is a functionalized cyanine dye with absorption and emission profiles in the near-infrared spectrum.[9][10] Its key characteristics make it an excellent acceptor in NIR-FRET pairs.

PropertyValueSource
Chemical Formula C₄₇H₄₇ClN₂O₃S[10]
Molecular Weight 755.43 g/mol [10]
Appearance Dark brown powder[10]
Solubility Soluble in DMSO (20 mg/ml) and methanol[10][11]
Excitation Maximum (λex) ~815 nm (in Methanol)[9][10]
Emission Maximum (λem) ~840 nm (in Methanol)[9][10]

Note: Spectral properties can be influenced by the solvent and conjugation to biomolecules.

Principles of FRET using IR-813 as an Acceptor

In a FRET-based assay, energy is transferred from an excited donor fluorophore to an acceptor, IR-813, when they are in close proximity.[4] The efficiency of this energy transfer is highly dependent on the distance between the two molecules and the spectral overlap between the donor's emission and the acceptor's (IR-813) absorption spectrum.[12][13]

Selecting a Suitable Donor for IR-813

The selection of a suitable donor is critical for a successful FRET assay. The donor's emission spectrum must significantly overlap with the absorption spectrum of IR-813.[14] Additionally, the donor should have a high quantum yield and be excitable at a wavelength that does not directly excite IR-813 to a significant degree.

Based on their spectral properties, several NIR dyes are excellent candidates as donors for IR-813. Alexa Fluor 750 and Cy7 are prime examples.

FluorophoreExcitation Max (nm)Emission Max (nm)Rationale for Pairing with IR-813
Alexa Fluor 750 ~749-752~775-779The emission spectrum of Alexa Fluor 750 shows significant overlap with the absorption spectrum of IR-813, making it an excellent donor candidate.[15][16][17][18]
Cy7 ~756~779Similar to Alexa Fluor 750, Cy7's emission in the high 700 nm range overlaps well with IR-813's absorption, facilitating efficient energy transfer.[6][19][20]
IR-813 (Acceptor) ~815~840The absorption spectrum of IR-813 is well-positioned to receive energy from donors like Alexa Fluor 750 or Cy7.[9][10]
The FRET Mechanism

The following diagram illustrates the principle of FRET. When the donor and acceptor are in close proximity, excitation of the donor leads to emission from the acceptor. When they are separated (e.g., due to substrate cleavage), donor emission increases as FRET is disrupted.

FRET_Mechanism cluster_0 FRET ON (Close Proximity) cluster_1 FRET OFF (Separated) Excitation_On Excitation Light (~750 nm) Donor_On Donor (e.g., Alexa Fluor 750) Excited State Excitation_On->Donor_On Excitation Acceptor_On Acceptor (IR-813) Emits Light (~840 nm) Donor_On->Acceptor_On Energy Transfer (FRET) Excitation_Off Excitation Light (~750 nm) Donor_Off Donor (e.g., Alexa Fluor 750) Emits Light (~775 nm) Excitation_Off->Donor_Off Excitation Acceptor_Off Acceptor (IR-813) No Emission

Caption: The basic principle of Förster Resonance Energy Transfer (FRET).

Application: A FRET-Based Protease Assay

A common and powerful application of FRET is in the development of assays to measure protease activity.[5][21][22] In this setup, a peptide substrate is synthesized with a FRET donor (e.g., Alexa Fluor 750) and acceptor (IR-813) on opposite ends of a protease-specific cleavage sequence.

In the intact peptide, the donor and acceptor are in close proximity, and FRET occurs. Upon cleavage of the peptide by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence. The rate of this change in fluorescence is directly proportional to the protease activity.

Protease_Assay_Workflow Start Start Protease Add Protease Start->Protease FRET_On High FRET Low Donor Fluorescence Start->FRET_On Cleavage Protease Cleaves Substrate Protease->Cleavage Separation Separation Cleavage->Separation FRET_Off Low FRET High Donor Fluorescence Separation->FRET_Off Detection Measure Fluorescence Over Time (Ex: ~750 nm, Em: ~775 nm) FRET_Off->Detection

Caption: Workflow of a typical FRET-based protease assay.

Detailed Protocol: NIR-FRET Protease Assay

This protocol provides a generalized workflow for measuring protease activity using a custom-synthesized peptide substrate labeled with Alexa Fluor 750 (donor) and IR-813 (acceptor).

Reagent Preparation
  • Assay Buffer: Prepare a buffer that ensures optimal protease activity (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5). The specific buffer composition will depend on the protease being studied.

  • Protease Stock Solution: Prepare a concentrated stock of the protease in the assay buffer. For the experiment, create serial dilutions to generate a standard curve for activity determination.

  • FRET Substrate Stock Solution: Dissolve the lyophilized Alexa Fluor 750-peptide-IR-813 substrate in DMSO to a concentration of 1-10 mM.[10] Store protected from light at -20°C.[10][11]

  • Working Substrate Solution: On the day of the experiment, dilute the FRET substrate stock solution in the assay buffer to the desired final concentration (typically in the low micromolar to nanomolar range).

Experimental Procedure (96-well plate format)
  • Prepare the plate: To a 96-well black microplate, add 50 µL of assay buffer to all wells.

  • Add protease: Add 25 µL of the protease dilutions (or experimental samples) to the appropriate wells.

  • Add controls:

    • No Enzyme Control: Add 25 µL of assay buffer instead of the protease solution. This will be used for background subtraction.

    • Positive Control (optional): If available, include a known inhibitor or activator of the protease.

  • Initiate the reaction: Add 25 µL of the working substrate solution to all wells to bring the total volume to 100 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader equipped for NIR fluorescence detection.

    • Set the excitation wavelength to ~750 nm.

    • Set the emission wavelength to ~775 nm (to detect the increase in donor fluorescence).

    • Record fluorescence intensity kinetically over a desired time period (e.g., every minute for 30-60 minutes).

Data Analysis
  • Background Subtraction: For each time point, subtract the fluorescence intensity of the "no enzyme" control from all other readings.

  • Determine Reaction Rate: For each protease concentration, plot the background-subtracted fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

  • Generate Standard Curve: Plot the reaction rates (V₀) against the known concentrations of the protease to generate a standard curve.

  • Determine Unknowns: Use the standard curve to determine the protease activity in the experimental samples.

Instrumentation and Optimization

Filter Recommendations

The choice of appropriate filters is crucial for minimizing spectral crosstalk and maximizing the signal-to-noise ratio.

MeasurementExcitation Filter (nm)Emission Filter (nm)
Donor (AF750) Emission 730-750780/60
Acceptor (IR-813) Emission (optional) 730-750850/50
Assay Optimization
  • Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the protease to ensure the reaction rate is proportional to the enzyme concentration.

  • Enzyme Concentration: The amount of protease should be titrated to ensure a linear reaction rate over the desired time course.

  • Incubation Time and Temperature: These parameters should be optimized for the specific protease being studied.

Troubleshooting

ProblemPossible CauseSolution
High Background Fluorescence - Direct excitation of the acceptor (IR-813)- Use a narrower excitation filter.
- Impure substrate- Verify substrate purity via HPLC.
Low or No Signal - Inactive protease- Check enzyme activity with a different assay.
- Incorrect buffer conditions (pH, cofactors)- Optimize the assay buffer for the specific protease.
- FRET pair distance is too large in the intact peptide- Redesign the peptide substrate with a shorter linker.
Non-linear Reaction Rate - Substrate depletion- Use a lower enzyme concentration or a higher substrate concentration.
- Enzyme instability- Perform the assay at a lower temperature or for a shorter duration.

References

  • FRET and TR-FRET Assays - ICE Bioscience. [Link]

  • Alexa Fluor® Dyes - Simply the Best and Brightest - UCI Department of Chemistry. [Link]

  • Alexa Fluor 750 Dye Profile - FluoroFinder. [Link]

  • IR-813 p-toluenesulfonate - Labclinics Shop. [Link]

  • Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC. [Link]

  • A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC. [Link]

  • TEV protease FRET activity assay kit. [Link]

  • Cy7 Dye Profile - FluoroFinder. [Link]

  • Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer | Analytical Chemistry - ACS Publications. [Link]

  • FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC. [Link]

  • Cy7: A Far-Red Fluorescent Dye for Precise Labeling - baseclick. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) - Berthold Technologies GmbH & Co.KG. [Link]

  • A Guide to Fluorescent Protein FRET Pairs - PMC. [Link]

  • Fluorescence resonance energy transfer in near-infrared fluorescent oligonucleotide probes for detecting protein–DNA interactions | PNAS. [Link]

  • Key Steps to Follow in a FRET Experiment | Spectroscopy Online. [Link]

  • Review of FRET biosensing and its application in biomolecular detection - PMC. [Link]

  • UV-vis analysis of 813-CDs and IR-813 dye. | Download Scientific Diagram - ResearchGate. [Link]

  • In Vivo Near-Infrared Fluorescence Resonance Energy Transfer (NIR-FRET) Imaging of MMP-2 in ALI/ARDS in LPS-Treated Mice | ACS Omega - ACS Publications. [Link]

  • Recent Advances in Fluorescence Resonance Energy Transfer (FRET) Biosensors for Exosomes - MDPI. [Link]

  • Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging - Celtarys. [Link]

  • Fluorescent Proteins: FRET - Addgene. [Link]

  • IR 813 Tosylate: Fluorescent Dye - Luxottica Exciton. [Link]

  • TR-FRET Measurements | BMG LABTECH. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Strategic Evaluation of IR-813 p-Toluenesulfonate in Near-Infrared Theranostics: A Cost-Effectiveness and Performance Guide

As a Senior Application Scientist evaluating fluorophores for translational research, I frequently observe laboratories defaulting to legacy dyes without analyzing the cost-to-performance ratio of modern alternatives. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating fluorophores for translational research, I frequently observe laboratories defaulting to legacy dyes without analyzing the cost-to-performance ratio of modern alternatives. The transition from visible to near-infrared (NIR) imaging (700–1000 nm) has revolutionized deep-tissue in vivo imaging and photothermal therapy (PTT) (1)[1]. While Indocyanine Green (ICG) remains the FDA-approved gold standard, its clinical and preclinical utility is hampered by rapid aqueous clearance, poor photostability, and low photothermal conversion efficiency.

This guide systematically compares IR-813 p-Toluenesulfonate (IR-813 PTS) against conventional NIR dyes (ICG, IR-820, IR-780), detailing its photophysical superiority, economic rationale, and self-validating experimental workflows.

Structural Causality & Photophysical Profiling

The exceptional performance of IR-813 PTS (CAS: 134127-48-3) is not incidental; it is a direct consequence of its molecular architecture. Understanding the causality behind its structure allows researchers to optimize its application in complex biological environments.

  • Rigid Cyclohexene Ring: Unlike the flexible polymethine chain of ICG, IR-813 incorporates a rigid cyclohexene ring. This structural rigidity minimizes non-radiative decay pathways (energy lost as molecular vibration), significantly enhancing both its fluorescence quantum yield and photothermal stability under continuous laser irradiation.

  • p-Toluenesulfonate Counterion: The tosylate anion provides a distinct solubility advantage over iodide-based dyes (e.g., IR-780 iodide). It improves solubility in lipophilic and semi-polar environments, facilitating highly efficient encapsulation into nanocarriers (liposomes, micelles) without premature precipitation (2)[2].

  • Bathochromic Shift: IR-813 exhibits an excitation maximum ( λex​ ) at 815 nm and emission ( λem​ ) at 840 nm (in Methanol) (3)[3]. This shift deeper into the NIR-I window drastically reduces tissue autofluorescence and photon scattering, enabling superior signal-to-background ratios in deep tissues.

Quantitative Benchmarking: IR-813 vs. Legacy Dyes

To objectively evaluate cost-effectiveness, we must look at the effective working concentrations required to achieve therapeutic or imaging endpoints. The table below summarizes the quantitative performance metrics of these dyes.

Feature / MetricICG (Indocyanine Green)IR-820IR-780 IodideIR-813 p-Toluenesulfonate
Excitation / Emission (nm) 780 / 800710 / 820780 / 800815 / 840
Structural Backbone Flexible polymethineRigid cyclohexeneRigid cyclohexeneRigid cyclohexene
Counterion SodiumSodiumIodidep-Toluenesulfonate
Photostability Poor (Rapid degradation)ModerateHighExcellent
Effective PTT Dose (In Vitro) >20 μg/mL~15 μg/mL~10 μg/mL5 μg/mL
Cell Viability Post-PTT ~40-50%~30%~15%5%
Cost-Effectiveness Low (High consumption)ModerateModerateHigh (Ultra-low dose)

Data synthesis indicates that IR-813 demonstrates rapid and effective cell-killing capabilities at significantly lower concentrations compared to ICG ().

Mechanistic Pathway: Photothermal-Induced Immunogenic Cell Death (ICD)

IR-813 PTS is a dual-modality agent. Beyond fluorescence imaging, it is a highly potent photothermal transducer. Upon 808 nm laser irradiation, it converts absorbed photons into localized hyperthermia. This targeted thermal stress induces Immunogenic Cell Death (ICD) in tumor cells, characterized by the release of Damage-Associated Molecular Patterns (DAMPs) such as ATP, calreticulin (CRT), and HMGB1. These DAMPs mature dendritic cells, which subsequently prime cytotoxic T lymphocytes (CTLs) for a systemic anti-tumor immune response ().

G IR813 IR-813 PTS (Tumor Accumulation) Heat Hyperthermia (Photothermal Effect) IR813->Heat Photon Absorption NIR 808 nm Laser (1 W/cm²) NIR->Heat Excitation ICD Immunogenic Cell Death (ICD) Heat->ICD Thermal Stress DAMPs Release of DAMPs (ATP, CRT, HMGB1) ICD->DAMPs Cellular Rupture Immune Systemic Immune Activation (CTLs) DAMPs->Immune Dendritic Cell Priming

Fig 1. Mechanistic workflow of IR-813 PTS mediating photothermal-induced immunogenic cell death.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes a specific mechanistic rationale and an internal control to prevent false positives.

Protocol A: In Vitro Photothermal Conversion & Cytotoxicity Assay

Objective: To differentiate between the dark toxicity of the dye and its true phototoxicity.

  • Cell Seeding: Seed 4T1 breast cancer cells ( 1×105 cells/mL) in 96-well plates and incubate overnight.

    • Causality: Adherent cells provide a stable, flat monolayer, ensuring uniform laser irradiation across the population.

  • Dye Incubation: Treat cells with IR-813 PTS at a concentration of 5 μg/mL for 2 hours ().

    • Causality: A 2-hour window allows sufficient cellular uptake via endocytosis before light exposure, maximizing intracellular thermal generation.

  • Self-Validating Wash Step: Wash cells three times with sterile PBS.

    • Causality: This critical step removes unbound extracellular dye. It ensures that subsequent heating is strictly mediated by internalized IR-813, acting as a control against non-specific background heating of the culture media.

  • Laser Irradiation: Irradiate the wells with an 808 nm laser at 1 W/cm² for 5 minutes.

    • Causality: 808 nm precisely matches the absorption profile of IR-813. The 1 W/cm² intensity is the optimized threshold for inducing hyperthermia without causing non-specific laser damage to control (dye-free) cells.

  • Viability Assessment: Assess cell viability using a standard CCK-8 assay. Viability should drop to ~5% in the treated group.

Protocol B: In Vivo NIR Fluorescence Imaging (Lymph Node Tracking)

Objective: To map lymphatic drainage utilizing the dye's rapid extravasation properties.

  • Formulation Preparation: Prepare a stock of 5.1 nmol IR-813 PTS in 20 μL of a PEG-400/ethanol/water (3:2:5, v/v/v) co-solvent system (4)[4].

    • Causality: The tosylate counterion allows stable dissolution in this specific mixture, preventing in vivo precipitation and ensuring smooth lymphatic uptake.

  • Administration: Administer a single subcutaneous injection into the right anterior paw of Balb/c mice.

    • Causality: Subcutaneous injection in the paw provides a direct, anatomically predictable physiological route to the axillary lymph node (ALN).

  • Optical Imaging: Image using a NIR imaging system (e.g., Fluobeam700) utilizing a 739 nm excitation light and a 750 nm long-pass emission cutoff filter.

    • Causality: The long-pass filter strictly eliminates excitation backscatter, isolating the pure >800 nm emission of IR-813 for a zero-background image.

  • Kinetic Monitoring: Monitor fluorescence intensity at intervals (5 min, 1 h, 4 h, 24 h, 7 days).

    • Causality: Establishes the pharmacokinetic clearance profile. IR-813 typically exhibits peak fluorescence intensity at exactly 4 hours post-injection (2)[2].

The Economic Rationale: Cost-Effectiveness in Translation

When evaluating the cost-effectiveness of IR-813 PTS, the metric is not merely the "price per gram," but the cost per successful assay .

Because IR-813 requires a working concentration of only 5 μg/mL for in vitro PTT (compared to >20 μg/mL for ICG) and just 1 mg/kg for in vivo tumor suppression (), laboratories consume significantly less material per experiment. Furthermore, its rigid structural stability prevents the rapid aqueous degradation seen in ICG. This eliminates the need to constantly prepare fresh batches or discard degraded stock solutions, optimizing both researcher time and reagent budgets. For drug development professionals scaling up nanomedicine formulations, IR-813 PTS offers an unparalleled, high-potency, dual-action (photothermal + immune stimulation) alternative to legacy dyes.

References
  • IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment.National Institutes of Health (NIH) / Pharmaceutics.
  • IR 813 tosyl
  • IR 813 tosylate | Fluorescent Dye | 134127-48-3.InvivoChem.
  • Near-Infrared (NIR) Dyes.Tokyo Chemical Industry Co., Ltd. (TCI).

Sources

Comparative

A Researcher's Guide to Near-Infrared Probe Selection: A Brightness Comparison of IR-813 p-Toluenesulfonate

In the pursuit of high-fidelity biological imaging, particularly for deep-tissue and in vivo applications, the choice of a fluorescent probe is a critical determinant of experimental success. The near-infrared (NIR) wind...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of high-fidelity biological imaging, particularly for deep-tissue and in vivo applications, the choice of a fluorescent probe is a critical determinant of experimental success. The near-infrared (NIR) window (700-900 nm) offers significant advantages, including reduced light scattering and minimal tissue autofluorescence, which enables deeper tissue penetration.[1][2] Within this spectral range, the intrinsic brightness of the chosen fluorophore is paramount for achieving a high signal-to-noise ratio.

This guide provides an in-depth, objective comparison of the brightness of IR-813 p-Toluenesulfonate against other widely-used NIR probes. It is designed for researchers, scientists, and drug development professionals, offering not just comparative data but also the fundamental experimental protocols required to validate and compare such probes in your own laboratory settings.

Understanding Probe Brightness: The Synergy of Absorption and Emission

The effective brightness of a fluorescent probe is not a single parameter but a product of two distinct photophysical properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ) .

  • Molar Extinction Coefficient (ε): This value represents a molecule's ability to absorb photons at a specific wavelength. A higher ε means the probe is more efficient at capturing excitation light, a crucial factor for detecting low-abundance targets. It is expressed in units of M⁻¹cm⁻¹.[3]

  • Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted as fluorescence to the number of photons absorbed.[4][5] It quantifies the efficiency of the fluorescence process. A probe with a quantum yield of 0.5, for instance, emits one photon for every two it absorbs.

The overall brightness is therefore proportional to the product of these two values (ε × Φ). A high molar extinction coefficient is of little use if the quantum yield is near zero, and vice-versa.

Comparative Photophysical Analysis of Leading NIR Probes

To facilitate an informed selection, the table below summarizes the key spectral properties of IR-813 p-Toluenesulfonate alongside three other industry-standard NIR probes: Indocyanine Green (ICG), IRDye® 800CW, and Alexa Fluor™ 790.

ProbeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ) Excitation Max (nm)Emission Max (nm)Source(s)
IR-813 p-Toluenesulfonate ~210,000~0.08~16,800 ~813~828[6]
Indocyanine Green (ICG)223,0000.1431,220 787815[7][8][9]
IRDye® 800CW240,000~0.05 - 0.12~12,000 - 28,800 773792[10][11][12]
Alexa Fluor™ 790260,000~0.05~13,000 782805[13]

Note: Photophysical properties, especially quantum yield, are highly dependent on the solvent environment and conjugation state. The values presented are representative figures from aqueous buffers or common organic solvents.[14]

This comparison highlights that while probes like ICG can exhibit very high brightness under specific conditions, IR-813 p-Toluenesulfonate remains a highly competitive and bright NIR dye suitable for a wide range of imaging applications.

Self-Validating Protocols for Fluorophore Characterization

To ensure scientific rigor, researchers should be able to verify the properties of their chosen probes. The following protocols outline the standardized, comparative methods for determining molar extinction coefficient and fluorescence quantum yield.

Protocol 1: Molar Extinction Coefficient (ε) Determination

This protocol relies on the Beer-Lambert law (A = εcl), which describes the linear relationship between absorbance and concentration for a given substance.[3][15]

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the dry NIR probe and dissolve it in a high-purity, spectroscopic-grade solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1 mM).

  • Serial Dilution: Create a series of at least five dilutions from the stock solution in the desired final buffer (e.g., PBS). The final concentrations should yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the probe's maximum absorption wavelength (λmax). Use a cuvette with a known path length (typically 1 cm).[16]

  • Data Analysis and Calculation:

    • Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis.

    • Perform a linear regression on the data points. The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length.[15][17]

Caption: A schematic overview of the experimental workflow for determining molar extinction coefficient.

Protocol 2: Relative Fluorescence Quantum Yield (Φ) Determination

The most common and reliable method for determining Φ is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized standard with a known quantum yield.[4][18]

Methodology:

  • Standard Selection: Choose a reference standard that absorbs and emits in a similar spectral region to your test probe. For NIR probes, ICG or IRDye 800CW in a specified solvent can be used.

  • Solution Preparation: Prepare a series of dilutions for both the test probe and the reference standard in the same solvent. Crucially, the absorbance of all solutions must be kept below 0.1 at the excitation wavelength to avoid inner-filter effects where the sample reabsorbs its own fluorescence.[4]

  • Absorbance Measurement: Record the absorbance of each of the prepared solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fully corrected fluorescence emission spectrum for each solution. Ensure the entire emission band is captured. The excitation wavelength and all instrument settings (e.g., slit widths) must be identical for the sample and standard measurements.

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the test probe and the reference standard.

    • Determine the gradient (slope) of the resulting straight lines for both the test (Grad_X) and standard (Grad_ST).

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:[18]

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where Φ_ST is the known quantum yield of the standard, and η is the refractive index of the solvent (if the solvents are the same, this term cancels out).

G Workflow for Relative Quantum Yield Determination cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A1 Prepare dilute solutions (Abs < 0.1) of Test Probe B1 Measure Absorbance at λex A1->B1 A2 Prepare dilute solutions (Abs < 0.1) of Reference Standard A2->B1 B2 Measure Integrated Fluorescence Intensity B1->B2 C1 Plot Intensity vs. Absorbance for both Test and Standard B2->C1 C2 Calculate Slopes (Gradients) C1->C2 C3 Apply Comparative Equation to find Φ_Test C2->C3

Caption: The comparative method workflow for determining fluorescence quantum yield.

Conclusion and Outlook

The data and protocols presented in this guide demonstrate that IR-813 p-Toluenesulfonate is a robust and bright NIR fluorophore, holding a competitive position among other established probes. While parameters like quantum yield can be influenced by environmental factors, its high molar extinction coefficient ensures efficient photon capture, making it an excellent candidate for demanding imaging applications. By employing the standardized, self-validating protocols outlined here, researchers can confidently characterize their chosen probes, ensuring the selection of the optimal tool for generating high-impact, reproducible data in the ever-advancing field of biological imaging.

References

  • National Center for Biotechnology Information. (2007, January 19). IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD). NCBI. [Link]

  • Tan, D., Akram, A., & Hyun, H. (2020). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. PMC. [Link]

  • Tocris Bioscience. (n.d.). Indocyanine green (7510) by Tocris, Part of Bio-Techne. Retrieved April 3, 2026, from [Link]

  • Shcherbakova, D. M., Shemetov, A. A., & Verkhusha, V. V. (2017). How to Increase Brightness of Near-Infrared Fluorescent Proteins in Mammalian Cells. PMC. [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved April 3, 2026, from [Link]

  • Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

  • Tocris Bioscience. (n.d.). IRDye® 800CW, Maleimide (8880) by Tocris, Part of Bio-Techne. Retrieved April 3, 2026, from [Link]

  • Antaris, A. L., Chen, H., Cheng, K., Sun, Y., Hong, G., & Dai, H. (2016). Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications. Nature Methods, 13(5), 415-423. [Link]

  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved April 3, 2026, from [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved April 3, 2026, from [Link]

  • Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved April 3, 2026, from [Link]

  • Li, Y., et al. (2021). Activatable Second Near-Infrared Fluorescent Probes: A New Accurate Diagnosis Strategy for Diseases. MDPI. [Link]

  • van der Poel, M. J., et al. (2011). Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node. PMC. [Link]

  • Chemistry LibreTexts. (2023, August 29). Determining the molar extinction coefficient of gold nanoparticles. [Link]

  • ResearchGate. (n.d.). UV-vis analysis of 813-CDs and IR-813 dye. Retrieved April 3, 2026, from [Link]

  • Glembockyte, V., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. PMC. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Proper Disposal of IR-813 p-Toluenesulfonate

IR-813 p-Toluenesulfonate (CAS: 134127-48-3) is a near-infrared (NIR) fluorescent dye widely utilized in in vivo imaging, photopolymerization, and the development of [1]. While highly valued for its deep-tissue optical p...

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Author: BenchChem Technical Support Team. Date: April 2026

IR-813 p-Toluenesulfonate (CAS: 134127-48-3) is a near-infrared (NIR) fluorescent dye widely utilized in in vivo imaging, photopolymerization, and the development of [1]. While highly valued for its deep-tissue optical properties (Ex=~780 nm, Em=~840 nm)[2], its complex polycyclic structure, covalently bound halogen, and p-toluenesulfonate counterion necessitate strict logistical and disposal protocols.

This guide provides actionable, self-validating methodologies to ensure laboratory safety, environmental compliance, and operational excellence.

Physicochemical Profile & Operational Implications

To handle IR-813 safely, operators must understand how its physical properties dictate its behavior within laboratory waste streams.

PropertyValue / CharacteristicOperational & Disposal Implication
Molecular Formula C₄₇H₄₇ClN₂O₃S[3]Contains a covalently bonded chlorine atom. Bulk liquid waste must be evaluated for halogenated waste streams.
Physical State Solid (Crystalline Powder)High risk of aerosolization. Dry sweeping during spills is strictly prohibited[4].
Solubility Soluble in PEG, EtOH, Acetonitrile[2][5]Liquid waste is highly mobile. Requires chemically compatible secondary containment (e.g., HDPE).
Environmental Hazard Aquatic Toxicity RiskDo not let the product enter drains[4]. Must be processed by a licensed chemical disposal facility.

The Causality of Disposal: Why Standard Methods Fail

Many laboratories mistakenly treat organic dyes as standard non-hazardous waste. However, IR-813 p-Toluenesulfonate requires specialized handling for three mechanistic reasons:

  • Aquatic Persistence: The bulky, hydrophobic indolium cation and the p-toluenesulfonate anion do not readily biodegrade in municipal wastewater treatment systems. Discharging this compound into drains can lead to persistent environmental accumulation and interfere with UV-Vis/NIR-based water quality sensors[4].

  • Inhalation Hazard: The dye is supplied as a fine powder. When disturbed, it can easily aerosolize, posing an inhalation risk. Standard positive-pressure handling can spread the dust; therefore, appropriate exhaust ventilation or [4].

  • Halogenated Classification: Because the core structure contains a chlorine atom (a 2-chloro-1-cyclohexen-1-yl derivative)[6], high-concentration organic solutions of IR-813 may exceed institutional thresholds for non-halogenated waste. Segregating this into halogenated waste streams prevents the formation of toxic dioxins during chemical incineration.

Disposal Decision Workflow

The following logic tree dictates the proper segregation and validation of IR-813 waste streams.

IR813_Disposal Start IR-813 Waste Generated Decision Waste State? Start->Decision Solid Solid Powder & Consumables Decision->Solid Dry Liquid Liquid Solutions (e.g., PEG/EtOH/MeCN) Decision->Liquid Wet Spill Accidental Spill Decision->Spill Uncontrolled SolidProc Double-bag in hazardous waste bin Solid->SolidProc LiquidProc Segregate into Halogenated Carboy Liquid->LiquidProc SpillProc Wet-Absorb (No dust generation) Spill->SpillProc Incinerate Licensed Chemical Incineration SolidProc->Incinerate LiquidProc->Incinerate Validate Validation: Check for residual NIR fluorescence SpillProc->Validate Validate->SolidProc Transfer waste

Workflow for the segregation, validation, and terminal disposal of IR-813 p-Toluenesulfonate waste.

Self-Validating Disposal Protocols

To guarantee safety and compliance, every disposal action must include a built-in validation step to confirm the integrity of the procedure.

Protocol A: Solid Waste & Contaminated Consumables

Applies to: Weighing boats, pipette tips, spatulas, and empty reagent vials.

  • Step 1: Primary Containment. Inside a functioning fume hood, place all IR-813 contaminated consumables into a sealable polyethylene bag. This prevents the static dispersion of the fine powder into the broader laboratory environment.

  • Step 2: Validation (Static Check). Visually inspect the inner walls of the primary bag. If the dark green/brown powder is clinging to the upper walls due to static electricity, wipe the interior seal area with an ethanol-damped Kimwipe before sealing. This guarantees no powder escapes during transfer.

  • Step 3: Secondary Containment. Place the sealed primary bag into a rigid, labeled hazardous waste container. Offer surplus and non-recyclable solids to a [4].

Protocol B: Liquid Waste (Organic Solutions)

Applies to: Dye dissolved in solvents such as PEG-400, ethanol, water, or acetonitrile[2][5].

  • Step 1: Halogenated Segregation. Identify the concentration of IR-813. Because the molecule [6], direct high-concentration stock solutions to Halogenated Organic Waste carboys to comply with EPA/local incineration regulations.

  • Step 2: Transfer & Containment. Use a closed-funnel system to transfer the solution into a High-Density Polyethylene (HDPE) carboy. Avoid standard PET containers, as carrier solvents like acetonitrile will degrade the plastic over time.

  • Step 3: Validation (Visual & Evaporative Check). After capping, ensure the exterior of the carboy is clean. Monitor the secondary containment tray for any green or dark discoloration. Because IR-813 has a massive molar extinction coefficient, even a micro-leak will instantly visually validate a failure in containment, allowing for immediate correction.

Protocol C: Accidental Spill Cleanup

Applies to: Dry powder spills on the benchtop or floor.

  • Step 1: Dust Suppression. Do NOT dry-sweep or use a standard vacuum. Dry sweeping aerosolizes the dye, creating a severe [4]. Instead, lightly mist the spill with a compatible solvent (e.g., 70% ethanol or water) to bind the powder into a wet paste.

  • Step 2: Absorption. Wipe up the dampened powder using absorbent lab pads or paper towels.

  • Step 3: Validation (Fluorescence/Colorimetric Check). To validate complete decontamination, wipe the affected area with a clean, white Kimwipe wetted with ethanol. If the wipe shows any trace of green/blue tint, repeat Step 2. For absolute validation in sensitive analytical or biological labs, use an (e.g., 750 nm long-pass filter)[2] to confirm zero residual fluorescence on the benchtop.

  • Step 4: Disposal. Transfer all cleanup materials to the solid hazardous waste stream following Protocol A.

References

  • Exciton / Luxottica. "SAFETY DATA SHEET per OSHA HazCom 2012: IR 813". Aptus Safety Database. Available at: [Link]

  • Domena, J. B., et al. "Investigation into Red Emission and Its Applications: Solvatochromic N-Doped Red Emissive Carbon Dots with Solvent Polarity Sensing and Solid-State Fluorescent Nanocomposite Thin Films." Molecules 2023, 28(4), 1755. Available at:[Link]

Sources

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